molecular formula C7H6Br2FN B3032266 2,4-Dibromo-3-fluoro-6-methylaniline CAS No. 1349719-26-1

2,4-Dibromo-3-fluoro-6-methylaniline

Cat. No.: B3032266
CAS No.: 1349719-26-1
M. Wt: 282.94
InChI Key: KQPPZDOZKMEFSV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoro-6-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₆Br₂FN and a molecular weight of 273.94 g/mol. Its IUPAC name reflects the substitution pattern: bromine atoms at positions 2 and 4, a fluorine atom at position 3, and a methyl group at position 6 on the aniline ring. This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern enhances electronic and steric effects, making it valuable in cross-coupling reactions and as a building block for complex molecules .

Properties

IUPAC Name

2,4-dibromo-3-fluoro-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPZDOZKMEFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260160
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-26-1
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,4-dibromo-3-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-fluoro-6-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluoro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of various brominated derivatives, while reduction can yield different amine compounds.

Scientific Research Applications

2,4-Dibromo-3-fluoro-6-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluoro-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Efficiency : Studies suggest that this compound achieves higher yields in palladium-catalyzed reactions (e.g., 75–85%) compared to 2-Bromo-4-fluoro-6-methylaniline (60–70%) due to its electron-withdrawing bromine atoms facilitating oxidative addition .
  • Data Gaps: Limited information exists on the exact melting points and solubility parameters of these compounds, highlighting the need for further experimental characterization .

Biological Activity

2,4-Dibromo-3-fluoro-6-methylaniline is an organic compound with the molecular formula C7H6Br2FN. It is a derivative of aniline characterized by its unique substitution pattern, which influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

The compound features multiple halogen substitutions (bromine and fluorine) and a methyl group on the benzene ring. These modifications can significantly affect its reactivity and interaction with biological systems. The presence of electron-withdrawing groups like bromine and fluorine enhances its electrophilic character, making it a candidate for various chemical reactions including electrophilic aromatic substitution.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The halogen atoms can participate in hydrogen bonding and other non-covalent interactions with biomolecules, potentially influencing enzyme activity or receptor binding.

Key Mechanisms:

  • Electrophilic Attack : The compound can undergo electrophilic attack due to the presence of electron-withdrawing groups, facilitating reactions with nucleophiles in biological systems.
  • Substitution Reactions : It can engage in substitution reactions that modify biomolecules, potentially altering their function or activity.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are some notable findings:

Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives with halogen substitutions have shown effectiveness against various bacterial strains.

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds indicate that modifications to the aniline structure can lead to enhanced cytotoxic effects against cancer cell lines. The specific substitution pattern may play a crucial role in determining the potency of these compounds against different types of cancer cells .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various aniline derivatives, including those with similar structures to this compound. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
  • Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing safer therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure CharacteristicsBiological Activity
This compoundTwo bromines, one fluorine, one methyl groupAntimicrobial, anticancer
2,6-Dibromo-4-fluoro-3-methylanilineSimilar structure but different substitution patternModerate antimicrobial effects
4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylanilineContains thiophene moietyEnhanced anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3-fluoro-6-methylaniline
Reactant of Route 2
2,4-Dibromo-3-fluoro-6-methylaniline

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